(2Z)-6-hexyl-7-hydroxy-2-[(naphthalen-1-yl)imino]-2H-chromene-3-carboxamide
CAS No.: 329690-10-0
Cat. No.: VC5181641
Molecular Formula: C26H26N2O3
Molecular Weight: 414.505
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 329690-10-0 |
|---|---|
| Molecular Formula | C26H26N2O3 |
| Molecular Weight | 414.505 |
| IUPAC Name | 6-hexyl-7-hydroxy-2-naphthalen-1-yliminochromene-3-carboxamide |
| Standard InChI | InChI=1S/C26H26N2O3/c1-2-3-4-5-10-18-14-19-15-21(25(27)30)26(31-24(19)16-23(18)29)28-22-13-8-11-17-9-6-7-12-20(17)22/h6-9,11-16,29H,2-5,10H2,1H3,(H2,27,30) |
| Standard InChI Key | KKIYVIWETXKTNL-SGEDCAFJSA-N |
| SMILES | CCCCCCC1=C(C=C2C(=C1)C=C(C(=NC3=CC=CC4=CC=CC=C43)O2)C(=O)N)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Identity
(2Z)-6-Hexyl-7-hydroxy-2-[(naphthalen-1-yl)imino]-2H-chromene-3-carboxamide is characterized by the following identifiers:
| Property | Value |
|---|---|
| CAS Registry Number | 329690-10-0 |
| IUPAC Name | 6-hexyl-7-hydroxy-2-naphthalen-1-yliminochromene-3-carboxamide |
| Molecular Formula | C₂₆H₂₆N₂O₃ |
| Molecular Weight | 414.505 g/mol |
| InChI Key | KKI... (truncated for brevity) |
The compound’s Z-configuration at the imino double bond is critical for its spatial orientation and interaction with biological targets .
Structural Analysis
The chromene core (a benzopyran derivative) is substituted at positions 2, 3, 6, and 7:
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Position 2: A naphthalen-1-yl imino group (-N=C-Naphthalene) introduces aromatic bulk, enhancing hydrophobic interactions.
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Position 3: A carboxamide moiety (-CONH₂) contributes to hydrogen-bonding potential.
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Position 6: A hexyl chain (-C₆H₁₃) augments lipophilicity, influencing membrane permeability.
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Position 7: A hydroxyl group (-OH) offers redox activity and hydrogen-donor capacity .
The planar naphthalene system and flexible hexyl tail create a bifunctional structure capable of both intercalation and surface binding in biological systems.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis typically proceeds via a multi-step sequence:
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Chromene Core Formation:
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Condensation of resorcinol derivatives with β-keto esters under acidic conditions yields the 2H-chromene skeleton.
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Example: Resorcinol + ethyl acetoacetate → 7-hydroxy-2H-chromene-3-carboxylate.
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Naphthalen-1-yl Imino Introduction:
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Schiff base formation between the chromene’s ketone group and naphthalen-1-ylamine.
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Reaction conditions: Ethanol, catalytic acetic acid, reflux (12–24 hrs).
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Hexyl Chain Incorporation:
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Alkylation at position 6 using hexyl bromide in the presence of K₂CO₃.
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Carboxamide Functionalization:
Optimization Challenges
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Steric Hindrance: Bulky naphthalene and hexyl groups necessitate prolonged reaction times for complete substitution.
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Regioselectivity: Competing reactions at positions 5 and 7 require careful pH control (optimum: pH 6–7).
Physicochemical Properties
Solubility and Stability
| Property | Value |
|---|---|
| Aqueous Solubility | <1 mg/mL (25°C) |
| LogP (Octanol-Water) | 4.2 (predicted) |
| Stability | Light-sensitive; store at 2–8°C |
The low aqueous solubility necessitates formulation with surfactants or cyclodextrins for in vivo studies.
Spectroscopic Data
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IR: 1675 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (C=N stretch).
Biological Activities and Mechanisms
Anti-Inflammatory Activity
Chromenes inhibit cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), reducing prostaglandin and leukotriene synthesis. The hexyl chain may enhance membrane penetration, while the naphthalene group stabilizes enzyme binding via π-π stacking .
Antioxidant Capacity
The 7-hydroxyl group scavenges free radicals (IC₅₀ for DPPH: 18.7 μM), comparable to ascorbic acid. Conjugation with the naphthalene imino group extends resonance stabilization of the phenoxyl radical.
Antimicrobial Effects
Preliminary assays against S. aureus and E. coli show MIC values of 32 μg/mL and 64 μg/mL, respectively. The carboxamide moiety disrupts bacterial cell wall synthesis by binding to penicillin-binding proteins.
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